molecular formula C7H13NO2S B2506135 Bicyclo[3.2.0]heptane-6-sulfonamide CAS No. 2171838-99-4

Bicyclo[3.2.0]heptane-6-sulfonamide

Cat. No.: B2506135
CAS No.: 2171838-99-4
M. Wt: 175.25
InChI Key: ZGVCMUNRQPINOG-UHFFFAOYSA-N
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Description

Bicyclo[320]heptane-6-sulfonamide is a compound characterized by a bicyclic structure with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]heptane derivatives often involves photocycloaddition reactions. For instance, the [2+2] photocycloaddition of aryl-enones under visible light irradiation, catalyzed by Eosin Y and promoted by LiBr as a Lewis acid, has been shown to yield substituted bicyclo[3.2.0]heptanes with high diastereoselectivity . Another approach involves the Cu(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes embedded in sugar derivatives .

Industrial Production Methods

Industrial production methods for bicyclo[3.2.0]heptane-6-sulfonamide are not well-documented in the literature. the principles of batch and flow chemistry, as well as the use of visible light and photocatalysts, can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Bicyclo[3.2.0]heptane-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptane-6-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This functional group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.0]heptane-6-sulfonamide is unique due to its specific bicyclic structure combined with a sulfonamide group, which provides distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

IUPAC Name

bicyclo[3.2.0]heptane-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCMUNRQPINOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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